molecular formula C9H19NO4Si B1213962 Isopropoxysilatrane CAS No. 26053-84-9

Isopropoxysilatrane

Cat. No.: B1213962
CAS No.: 26053-84-9
M. Wt: 233.34 g/mol
InChI Key: MMGCYKXCCAJHDV-UHFFFAOYSA-N
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Description

Isopropoxysilatrane is a silatrane derivative characterized by a pentacoordinate silicon atom within a tricyclic structure (1-aza-5-silabicyclo[3.3.3]undecane). The isopropoxy group (–OCH(CH₃)₂) substitutes at the axial position, influencing its chemical reactivity and biological activity. Silatranes are renowned for their stability, low toxicity, and ability to release silicon in controlled environments, making them valuable in biomedical and materials science applications .

Studies highlight its role in modulating connective tissue proliferation and repair.

Properties

CAS No.

26053-84-9

Molecular Formula

C9H19NO4Si

Molecular Weight

233.34 g/mol

IUPAC Name

1-propan-2-yloxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C9H19NO4Si/c1-9(2)14-15-11-6-3-10(4-7-12-15)5-8-13-15/h9H,3-8H2,1-2H3

InChI Key

MMGCYKXCCAJHDV-UHFFFAOYSA-N

SMILES

CC(C)O[Si]12OCCN(CCO1)CCO2

Canonical SMILES

CC(C)O[Si]12OCCN(CCO1)CCO2

Other CAS No.

26053-84-9

Synonyms

isopropoxysilatrane

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Silatrane Derivatives

1-Ethoxysilatrane
  • Structural Difference : Ethoxy group (–OCH₂CH₃) instead of isopropoxy.
  • Biological Activity: A 1986 study showed that 1-ethoxysilatrane accelerates wound healing post-hemorrhage but with less pronounced effects on collagen deposition compared to isopropoxysilatrane .
  • Applications : Primarily explored in surgical recovery models.
Isopropoxygermatrane
  • Structural Difference : Germanium replaces silicon as the central atom.
  • Biological Activity : While structurally analogous, isopropoxygermatrane exhibits reduced proliferative effects on connective tissue, likely due to germanium’s lower electronegativity and altered ligand interactions .
  • Applications : Used in comparative studies to elucidate silicon-specific biological roles.

Comparison with Non-Silatrane Organooxygen Compounds

categorizes organooxygen compounds (e.g., alcohols, polyols) as distinct from silatranes due to their lack of a tricyclic framework. Key differences include:

  • Reactivity: Silatranes release silicon under physiological conditions, whereas simple alcohols (e.g., isopropanol) lack this controlled release mechanism.
  • Bioactivity: this compound’s ability to enhance tissue repair is absent in non-cyclic organooxygen compounds, which primarily act as solvents or intermediates .

Catalytic and Coordination Chemistry Comparisons

Silatranes, including this compound, are studied as ligands in transition metal catalysis. discusses phosphine-alkene ligands, which differ in:

  • Binding Modes : Silatranes form rigid, tricyclic complexes, whereas phosphine-alkene ligands offer flexible π-coordination.
  • Applications : Silatranes are less common in industrial catalysis but show promise in niche biomedical applications due to their stability .

Data Tables: Structural and Functional Comparisons

Table 1. Key Properties of this compound and Analogues

Compound Central Atom Alkoxy Group Biological Activity (Connective Tissue) Primary Applications
This compound Silicon Isopropoxy Enhances collagen synthesis Tissue engineering, wound healing
1-Ethoxysilatrane Silicon Ethoxy Moderate wound healing acceleration Surgical recovery
Isopropoxygermatrane Germanium Isopropoxy Reduced proliferative effects Biochemical research

Table 2. Comparison with Non-Silatrane Compounds

Compound Type Example Key Differences from Silatranes
Organooxygen Alcohols Isopropanol No silicon release; limited bioactivity
Phosphine-Alkene Ligands P(CH₂)₂C=CH₂ Flexible coordination; industrial catalysis

Research Findings and Implications

  • Biological Superiority : this compound outperforms ethoxysilatrane and germatrane analogs in tissue repair, attributed to its optimal alkoxy group size and silicon’s electronegativity .
  • Catalytic Potential: While less versatile than phosphine-alkene ligands, silatranes’ stability under physiological conditions makes them suitable for drug delivery systems .

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